

# Spectroscopic Profile of Dibenzothiophene Sulfone: A Technical Guide

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## Compound of Interest

Compound Name: *Dibenzothiophene sulfone*

Cat. No.: *B085562*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **dibenzothiophene sulfone**, a molecule of significant interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its structural characteristics.

## Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **dibenzothiophene sulfone**, presented in a clear and concise tabular format for ease of reference and comparison.

### Infrared (IR) Spectroscopy

The infrared spectrum of **dibenzothiophene sulfone** is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic rings.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1315	Strong	Asymmetric SO <sub>2</sub> Stretch
~1160	Strong	Symmetric SO <sub>2</sub> Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1600-1450	Medium-Weak	Aromatic C=C Stretch

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dibenzothiophene sulfone** in deuterated chloroform (CDCl<sub>3</sub>) reveal the chemical environment of the hydrogen and carbon atoms in the molecule.

### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.05 - 7.95	m	-	4H	H-1, H-8, H-4, H-5
7.65 - 7.55	m	-	4H	H-2, H-7, H-3, H-6

### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
138.5	C-4a, C-5a
134.0	C-1, C-8
131.0	C-3, C-6
127.5	C-2, C-7
122.0	C-4, C-5

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **dibenzothiophene sulfone** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
216	100	[M] <sup>+</sup> (Molecular Ion)
188	40	[M - CO] <sup>+</sup>
168	25	[M - SO <sub>2</sub> ] <sup>+</sup>
139	30	[C <sub>11</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Infrared (IR) Spectroscopy

A small amount of solid **dibenzothiophene sulfone** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a Nujol mull of the sample can be prepared and placed between two salt plates (e.g., NaCl or KBr) for analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

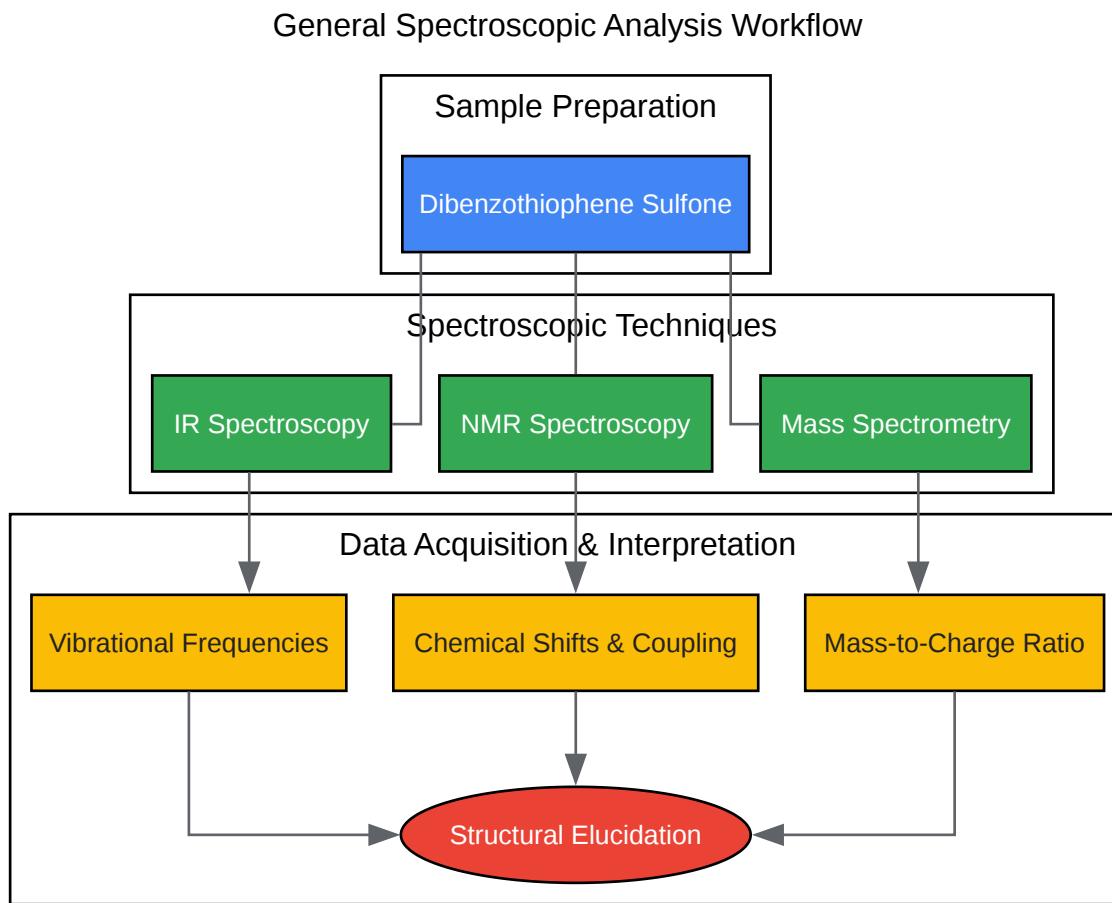
Approximately 5-10 mg of **dibenzothiophene sulfone** is dissolved in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz NMR spectrometer.

## Mass Spectrometry (MS)

A dilute solution of **dibenzothiophene sulfone** in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The spectrum is obtained using an electron ionization (EI) source with an ionization energy of 70 eV.

## Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of **dibenzothiophene sulfone**.



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General workflow for spectroscopic analysis.  
Chemical structure of **dibenzothiophene sulfone**.

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